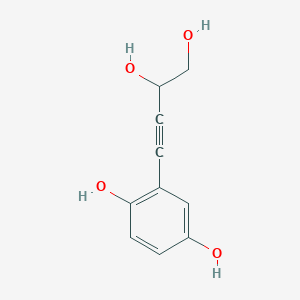

(+/-)-Speciosin P

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O4 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

2-(3,4-dihydroxybut-1-ynyl)benzene-1,4-diol |

InChI |

InChI=1S/C10H10O4/c11-6-9(13)2-1-7-5-8(12)3-4-10(7)14/h3-5,9,11-14H,6H2 |

InChI Key |

GJFXLXKAXXAFPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)C#CC(CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Architecture of (+/-)-Speciosin P: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the chemical structure elucidation of (+/-)-Speciosin P, a naturally occurring oxygenated cyclohexanoid isolated from the basidiomycete fungus Hexagonia speciosa. First reported by Jiang and co-workers in 2011, the determination of its intricate molecular framework serves as a case study in the application of modern spectroscopic techniques for the characterization of novel natural products. This document details the experimental methodologies, presents a comprehensive summary of the spectroscopic data, and illustrates the logical workflow employed in its structural determination.

Isolation and Purification

The initial step in the characterization of this compound involved its isolation from the broth culture of Hexagonia speciosa. The fungus was cultured, and the resulting broth was subjected to a multi-step extraction and chromatographic purification process to yield the pure compound.

Experimental Protocol: Fungal Culture and Extraction

The producing fungus, Hexagonia speciosa, was cultured in a potato dextrose broth medium. After a sufficient incubation period, the culture broth was harvested and filtered to separate the mycelia from the supernatant. The supernatant was then repeatedly extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites. The combined organic extracts were concentrated under reduced pressure to yield a crude extract.

Experimental Protocol: Chromatographic Purification

The crude extract containing a complex mixture of compounds was subjected to a series of chromatographic separations to isolate this compound.

-

Silica Gel Column Chromatography: The crude extract was first fractionated using silica gel column chromatography with a gradient elution system of increasing polarity, typically a mixture of hexane and ethyl acetate.

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds with similar polarities were further purified using a Sephadex LH-20 column, eluting with methanol, to separate components based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound was achieved using preparative reversed-phase HPLC, yielding the compound as a pure, colorless oil.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound was established through a comprehensive analysis of its spectroscopic data, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry provided the exact molecular formula of the compound, a critical first step in structure elucidation.

Table 1: HR-ESI-MS Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+Na]⁺ | 257.0784 | 257.0781 | C₁₂H₁₄O₄Na |

The HR-ESI-MS data established the molecular formula of this compound as C₁₂H₁₄O₄, indicating six degrees of unsaturation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments were instrumental in assembling the connectivity of the atoms within the molecule. The spectra were typically recorded in deuterated chloroform (CDCl₃).

Table 2: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for this compound

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 197.8 | - |

| 2 | 129.5 | 6.15 (s) |

| 3 | 158.7 | - |

| 4 | 39.8 | 2.60 (dd, 17.5, 5.0), 2.75 (d, 17.5) |

| 5 | 70.1 | 4.60 (m) |

| 6 | 75.8 | 4.10 (d, 2.5) |

| 1' | 85.1 | - |

| 2' | 92.3 | - |

| 3' | 24.1 | 3.25 (s) |

| 4' | 64.9 | 4.30 (s) |

| 5' | 23.5 | 1.95 (s) |

| 6-OH | - | 3.55 (br s) |

Interpretation of Spectroscopic Data

The elucidation of the structure of this compound was a logical process of piecing together the spectroscopic evidence:

-

The Cyclohexenone Core: The ¹³C NMR spectrum showed a ketone carbonyl carbon at δc 197.8 (C-1), and two olefinic carbons at δc 129.5 (C-2) and 158.7 (C-3), suggesting a cyclohex-2-en-1-one ring system. The proton signal at δH 6.15 (H-2) confirmed the presence of a proton on the double bond.

-

The Side Chain: The presence of two quaternary sp-hybridized carbons at δc 85.1 (C-1') and 92.3 (C-2') indicated a disubstituted alkyne. The remaining signals were assigned to the rest of the side chain.

-

Connectivity: Key HMBC correlations were crucial in connecting the different fragments. For example, correlations from H-2 to C-1, C-3, and C-4, and from the protons on C-4 to C-2, C-3, C-5, and C-6 established the cyclohexenone ring. Correlations from the protons of the side chain to the carbons of the ring system confirmed their attachment point.

-

Relative Stereochemistry: The relative stereochemistry of the chiral centers at C-5 and C-6 was determined by analysis of the coupling constants in the ¹H NMR spectrum and NOESY correlations.

Visualizing the Elucidation Workflow

The logical progression from isolation to the final determined structure of this compound can be visualized as a workflow.

Caption: Logical workflow for the structure elucidation of this compound.

Generalized Experimental Workflow for Natural Product Structure Elucidation

The process of determining the structure of a novel natural product like this compound follows a well-established, logical pathway. This generalized workflow is applicable to a wide range of natural product discovery efforts.

Caption: Generalized workflow for natural product discovery and structure elucidation.

Conclusion

The elucidation of the chemical structure of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. Through a systematic process of isolation, purification, and comprehensive spectroscopic analysis, the molecular architecture of this novel oxygenated cyclohexanoid was successfully determined. This detailed understanding of its structure is the foundational step for further investigations into its biosynthesis, total synthesis, and potential biological activities, which may be of interest to the fields of drug discovery and development.

Unraveling the Stereochemistry of (+/-)-Speciosin P: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Speciosin P, a natural product first isolated from the fungus Hexagonia speciosa, has garnered interest within the scientific community due to its unique structural features and potential biological activity. As a member of the speciosin family, it shares a core oxygenated cyclohexanoid framework. The stereochemistry of such molecules is of paramount importance as it dictates their three-dimensional arrangement and, consequently, their interaction with biological targets. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of (+/-)-Speciosin P, with a focus on the key experimental methodologies and data that have been instrumental in its characterization. While the complete stereochemical elucidation of Speciosin P remains an area of active investigation, this document consolidates the current understanding based on available scientific literature.

Total Synthesis of this compound

The first total synthesis of this compound was achieved by Guerrero-Vásquez and colleagues in 2014, providing a racemic mixture of the natural product. The synthetic route is a critical component in understanding its stereochemistry as it provides the material for further chiral separation and analysis.

Experimental Protocols

General Synthetic Strategy: The synthesis of racemic Speciosin P was accomplished through a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1]

Key Reaction Steps (Conceptual):

-

Preparation of Key Intermediates: The synthesis commenced with the preparation of two key fragments: a suitably functionalized cyclohexenone derivative and an aromatic coupling partner.

-

Sonogashira Coupling: The core structure of Speciosin P was assembled via a palladium- and copper-catalyzed Sonogashira coupling of the two prepared intermediates.

-

Post-Coupling Modifications: Following the key coupling reaction, a series of functional group manipulations were carried out to complete the synthesis of this compound.

Stereochemical Analysis

The synthesis of this compound yields a racemic mixture, meaning it contains equal amounts of both enantiomers. The determination of the absolute configuration of each enantiomer is a non-trivial task that requires specialized analytical techniques. While specific data for Speciosin P is not extensively detailed in the primary literature, the methodology applied to a closely related compound in the same study provides a clear roadmap for its elucidation.

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light.

Experimental Protocol (General):

-

Chiral Separation: The racemic mixture of this compound would first be separated into its individual enantiomers using chiral High-Performance Liquid Chromatography (HPLC).

-

ECD Spectra Acquisition: The ECD spectra of the separated enantiomers are then recorded over a suitable range of wavelengths.

-

Quantum Chemical Calculations: The experimental ECD spectra are compared with theoretically calculated spectra for both possible enantiomers (R and S). The absolute configuration is assigned based on the best match between the experimental and calculated spectra. The calculations are typically performed using Time-Dependent Density Functional Theory (TD-DFT).

In the study by Guerrero-Vásquez et al., the absolute configuration of a related synthetic intermediate was determined to be S by comparing its experimental ECD spectrum with the TD-DFT calculated spectra.[1] This approach is the current state-of-the-art for assigning the absolute configuration of complex molecules where crystallographic methods are not feasible.

Quantitative Data

Detailed quantitative data for the stereoisomers of Speciosin P are essential for their characterization and for future studies. The following tables provide a template for the types of data that would be collected.

Table 1: Physicochemical Properties of Speciosin P Enantiomers

| Property | (+)-Speciosin P | (-)-Speciosin P |

| Specific Rotation ([(\alpha)]D) | Data not available | Data not available |

| HPLC Retention Time (Chiral Column) | Data not available | Data not available |

| Melting Point | Data not available | Data not available |

Table 2: Key ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-x | Data not available | e.g., d | e.g., 7.5 |

| H-y | Data not available | e.g., dd | e.g., 8.0, 2.5 |

| ... | ... | ... | ... |

Table 3: Key ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-x | Data not available |

| C-y | Data not available |

| ... | ... |

Biological Activity and Signaling Pathways

The initial biological screening of synthetic Speciosin P and its intermediates was conducted using a wheat coleoptile bioassay.[1] This assay is a general indicator of plant growth-regulating activity. To date, there is no published information regarding the specific signaling pathways in which Speciosin P may be involved. Further research is required to elucidate its mechanism of action and to identify its molecular targets.

Conclusion

The stereochemistry of this compound has been partially elucidated through its total synthesis and by analogy to related compounds. The development of a synthetic route has provided access to racemic material, which is the first crucial step towards a full stereochemical assignment. The application of chiroptical methods, particularly ECD in conjunction with theoretical calculations, presents a viable path forward for the unambiguous determination of the absolute configuration of its enantiomers. The availability of enantiomerically pure Speciosin P will be essential for future studies aimed at understanding its biological activity and potential as a lead compound in drug discovery. Further research is needed to populate the quantitative data tables presented in this guide and to explore the specific signaling pathways modulated by this intriguing natural product.

References

Technical Guide: Physicochemical Properties of (+/-)-Speciosin P

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Speciosin P is a racemic natural product first isolated from the basidiomycete fungus Hexagonia speciosa. Its structure and bioactivity have garnered interest within the scientific community, particularly in the field of natural product synthesis and chemical biology. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, with a focus on data and methodologies relevant to researchers in drug discovery and development. The information presented herein is primarily derived from the first total synthesis of this compound, as reported by Guerrero-Vásquez et al. in the Journal of Natural Products (2014).

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that comprehensive experimental data for all parameters are not available in the current literature.

| Property | Value | Source / Method |

| Molecular Formula | C₁₄H₁₄O₄ | Deduced from High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy data from the total synthesis. |

| Molecular Weight | 246.26 g/mol | Calculated from the molecular formula. |

| Appearance | Not explicitly stated, likely a solid or oil at room temperature. | Inferred from standard laboratory conditions for compounds of similar structure. |

| Melting Point | Not reported in the primary literature. | - |

| Boiling Point | Not reported in the primary literature. | - |

| Solubility | Not quantitatively reported. Likely soluble in common organic solvents like methanol, ethanol, and dimethyl sulfoxide. | Inferred from synthetic work-up and purification procedures. |

| pKa | Not reported in the primary literature. | - |

Experimental Protocols

The data presented above are primarily based on the characterization of the synthetically produced this compound. The key experimental protocols are summarized below.

Total Synthesis of this compound

The first total synthesis of this compound was achieved through a multi-step sequence, with the key final steps being a Sonogashira coupling followed by deprotection. The general workflow is outlined in the diagram below. The synthesis started from commercially available materials and involved the formation of a key aldehyde intermediate which then underwent a Sonogashira coupling with a suitable alkyne. The final step involved the removal of protecting groups to yield the target molecule.

Structure Elucidation

The confirmation of the structure of the synthesized this compound was accomplished using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded to determine the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.

-

High-Resolution Mass Spectrometry (HRMS): HRMS was used to determine the exact mass of the molecule, which in turn allowed for the unambiguous determination of its molecular formula.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key transformations in the latter stages of the total synthesis of this compound.

Signaling Pathways

Currently, there is no information available in the scientific literature regarding the specific signaling pathways modulated by this compound. The primary bioactivity reported is its effect in the wheat coleoptile bioassay, which suggests potential plant growth regulatory properties. Further research is required to elucidate its mechanism of action at the molecular level in any biological system.

Conclusion

This technical guide provides a summary of the available physicochemical information for this compound, primarily based on its total synthesis and structural characterization. While the molecular formula and weight have been definitively established, other key parameters such as melting point, boiling point, solubility, and pKa have not yet been experimentally determined and reported. The provided synthesis workflow offers a high-level overview of its chemical accessibility. For researchers and drug development professionals, this molecule presents an opportunity for further investigation into its physical properties, biological activities, and potential mechanisms of action. Future studies are needed to fill the existing gaps in our understanding of this natural product.

Spectroscopic Data of (+/-)-Speciosin P: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product (+/-)-Speciosin P. The information is compiled from the first total synthesis of this compound, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. The data is presented in a clear, structured format to facilitate analysis and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for synthetic this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 6.94 | d | 10.0 |

| 2 | 6.18 | d | 10.0 |

| 4 | 4.14 | s | |

| 5 | 3.63 | d | 4.0 |

| 6 | 3.51 | d | 4.0 |

| 1' | 4.49 | s | |

| 3' | 1.89 | s | |

| OMe | 3.78 | s | |

| OMe | 3.75 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 148.8 |

| 2 | 126.9 |

| 3 | 140.9 |

| 4 | 69.8 |

| 5 | 63.4 |

| 6 | 62.9 |

| 7 | 195.4 |

| 8 | 92.5 |

| 9 | 81.2 |

| 1' | 59.9 |

| 2' | 22.5 |

| 3' | 14.1 |

| OMe | 56.2 |

| OMe | 56.1 |

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3421 | O-H stretching |

| 2925 | C-H stretching (aliphatic) |

| 1682 | C=O stretching (conjugated ketone) |

| 1599 | C=C stretching (aromatic) |

| 1260 | C-O stretching |

| 1096 | C-O stretching |

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 295.1181 | 295.1176 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on standard practices in natural product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a 500 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃: δ 7.26 for ¹H NMR and δ 77.0 for ¹³C NMR). Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were used to acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra to enable full structural elucidation.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the purified this compound was prepared on a sodium chloride (NaCl) plate. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion. The data was acquired in positive ion mode.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a novel natural product like this compound.

Caption: Workflow for Natural Product Spectroscopic Analysis.

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (+/-)-Speciosin P

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the synthetic racemic natural product, (+/-)-Speciosin P. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are working with or have an interest in Speciosin P and related compounds. The data presented herein is crucial for the structural verification, purity assessment, and further investigation of this bioactive molecule.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data is based on the first total synthesis reported by Guerrero-Vásquez et al. in the Journal of Natural Products (2014).

Table 1: ¹H NMR Spectral Data of this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1' | 4.88 | d | 6.4 |

| 2' | 5.95 | ddd | 17.2, 10.6, 6.4 |

| 3'a | 5.25 | d | 17.2 |

| 3'b | 5.10 | d | 10.6 |

| 4 | 2.55 | m | |

| 5a | 1.80 | m | |

| 5b | 1.65 | m | |

| 6a | 2.20 | m | |

| 6b | 2.10 | m | |

| 8 | 6.45 | s | |

| 9 | 1.85 | s | |

| 10 | 9.38 | s | |

| 11 | 3.80 | s |

Table 2: ¹³C NMR Spectral Data of this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | 135.4 |

| 2 | 128.7 |

| 3 | 148.9 |

| 4 | 35.1 |

| 5 | 28.9 |

| 6 | 36.8 |

| 7 | 134.8 |

| 8 | 129.5 |

| 9 | 20.7 |

| 10 | 192.3 |

| 1' | 70.1 |

| 2' | 141.2 |

| 3' | 114.9 |

| 11 (OCH₃) | 55.9 |

Experimental Protocols

The NMR spectra for this compound were acquired using the following experimental conditions, as detailed in the primary literature.

NMR Spectroscopy:

-

Instrumentation: Bruker Avance 400 MHz spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Temperature: Spectra were recorded at room temperature.

-

Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signal of CDCl₃ (δH 7.26 ppm for ¹H NMR and δC 77.0 ppm for ¹³C NMR).

-

Data Processing: Standard Bruker software was used for processing the raw data.

Visualization of NMR Analysis Workflow

The logical workflow for the NMR spectral analysis of a synthesized compound like this compound is depicted in the following diagram.

Caption: Workflow for the NMR spectral analysis of this compound.

Navigating the Synthesis of (+/-)-Speciosin P: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Speciosin P, a natural product isolated from the fungus Hexagonia speciosa, has garnered interest for its potential biological activities. While the natural biosynthetic pathway within the fungus remains to be elucidated, chemical synthesis provides a crucial avenue for obtaining this compound for further study and for the generation of structural analogs. This technical guide details the reported total synthesis of (+/-)-Speciosin P, offering a comprehensive overview of the experimental protocols, quantitative data, and the logical flow of the synthetic route. The synthesis is notable for its use of Sonogashira coupling to construct the key carbon framework.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of this compound, providing a clear comparison of the efficiency of each reaction step.

| Step | Starting Material | Reagent(s) | Product | Yield (%) |

| 1 | p-Benzoquinone | Acetic anhydride, H₂SO₄ | 1,2,4-Triacetoxybenzene | 95 |

| 2 | 1,2,4-Triacetoxybenzene | NaBH₄ | 1,4-Dimethoxy-2-hydroxybenzene | 85 |

| 3 | 1,4-Dimethoxy-2-hydroxybenzene | MOMCl, DIPEA | 1,4-Dimethoxy-2-(methoxymethoxy)benzene | 98 |

| 4 | 1,4-Dimethoxy-2-(methoxymethoxy)benzene | NBS | 1-Bromo-2,5-dimethoxy-4-(methoxymethoxy)benzene | 90 |

| 5 | 1-Bromo-2,5-dimethoxy-4-(methoxymethoxy)benzene | 3-Butyn-1-ol, Pd(PPh₃)₄, CuI, Et₃N | 4-(2,5-Dimethoxy-4-(methoxymethoxy)phenyl)but-3-yn-1-ol | 85 |

| 6 | 4-(2,5-Dimethoxy-4-(methoxymethoxy)phenyl)but-3-yn-1-ol | (COCl)₂, DMSO, Et₃N | 4-(2,5-Dimethoxy-4-(methoxymethoxy)phenyl)but-3-ynal | 95 |

| 7 | 4-(2,5-Dimethoxy-4-(methoxymethoxy)phenyl)but-3-ynal | Me₃S⁺I⁻, NaH | 2-((2,5-Dimethoxy-4-(methoxymethoxy)phenyl)ethynyl)oxirane | 80 |

| 8 | 2-((2,5-Dimethoxy-4-(methoxymethoxy)phenyl)ethynyl)oxirane | H₂SO₄, Acetone | 1-((2,5-Dimethoxy-4-(methoxymethoxy)phenyl)ethynyl)-2-hydroxypropan-1-one | 90 |

| 9 | 1-((2,5-Dimethoxy-4-(methoxymethoxy)phenyl)ethynyl)-2-hydroxypropan-1-one | HCl, MeOH | This compound | 90 |

Experimental Protocols

The following section provides detailed methodologies for the key transformations in the total synthesis of this compound.

1. Synthesis of 1-Bromo-2,5-dimethoxy-4-(methoxymethoxy)benzene (Aryl Bromide Fragment)

-

Step 1-3: Preparation of 1,4-Dimethoxy-2-(methoxymethoxy)benzene: Commercially available p-benzoquinone is first converted to 1,2,4-triacetoxybenzene. This intermediate is then reduced and methylated to yield 1,4-dimethoxy-2-hydroxybenzene. The hydroxyl group is subsequently protected with a methoxymethyl (MOM) group using methoxymethyl chloride (MOMCl) and N,N-diisopropylethylamine (DIPEA) to give 1,4-Dimethoxy-2-(methoxymethoxy)benzene.

-

Step 4: Bromination: The protected phenol is brominated using N-bromosuccinimide (NBS) in a suitable solvent to afford the key aryl bromide intermediate, 1-bromo-2,5-dimethoxy-4-(methoxymethoxy)benzene.

2. Sonogashira Coupling and Side Chain Elaboration

-

Step 5: Sonogashira Coupling: The aryl bromide is coupled with 3-butyn-1-ol in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a copper(I) co-catalyst (e.g., copper(I) iodide), and a base (e.g., triethylamine). This reaction forms the carbon-carbon bond between the aromatic ring and the four-carbon side chain, yielding 4-(2,5-dimethoxy-4-(methoxymethoxy)phenyl)but-3-yn-1-ol.[1][2][3]

-

Step 6: Oxidation to the Aldehyde: The primary alcohol of the side chain is oxidized to an aldehyde using Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine) to produce 4-(2,5-dimethoxy-4-(methoxymethoxy)phenyl)but-3-ynal.

3. Final Steps to this compound

-

Step 7: Epoxidation: The aldehyde is converted to an epoxide via the Corey-Chaykovsky reaction, using trimethylsulfonium iodide and a strong base like sodium hydride.[3] This step forms 2-((2,5-dimethoxy-4-(methoxymethoxy)phenyl)ethynyl)oxirane.

-

Step 8: Acid-Mediated Hydrolysis: The epoxide is opened under acidic conditions (e.g., sulfuric acid in acetone) to yield the corresponding diol, 1-((2,5-dimethoxy-4-(methoxymethoxy)phenyl)ethynyl)-2-hydroxypropan-1-one.[3]

-

Step 9: Deprotection: The final step involves the removal of the MOM protecting group using acidic conditions (e.g., hydrochloric acid in methanol) to yield the final product, this compound.[3]

Visualizations

The following diagrams illustrate the key aspects of the total synthesis of this compound.

Caption: Total Synthesis of this compound.

Caption: Experimental Workflow for Speciosin P Synthesis.

The total synthesis of this compound has been successfully achieved and reported, providing a reliable method for accessing this natural product for further investigation. The synthetic route relies on robust and well-established chemical transformations, with the Sonogashira coupling being a key step in assembling the core structure. This guide provides a detailed overview of the quantitative data and experimental protocols, serving as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development. Future work in this area could focus on the elucidation of the natural biosynthetic pathway in Hexagonia speciosa, which would provide fascinating insights into the enzymatic machinery responsible for the construction of this unique molecule.

References

(+/-)-Speciosin P: A Fungal-Derived Cyclohexanoid Explored

An In-depth Technical Guide on the Natural Origin, Isolation, Characterization, and Biological Activity of (+/-)-Speciosin P for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This compound is a naturally occurring oxygenated cyclohexanoid that has been isolated from the basidiomycete fungus, Hexagonia speciosa. This discovery is part of a broader investigation into the secondary metabolites of this fungal species, which has yielded a series of related compounds known as speciosins. While the complete range of biological activities of Speciosin P is still under investigation, initial studies have demonstrated its activity in a wheat coleoptile bioassay, suggesting potential applications in agriculture or as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the available scientific literature on this compound, detailing its fungal source, isolation procedures, spectroscopic characterization, and reported biological activities. Due to limitations in accessing the full text of some primary literature, this guide synthesizes the most detailed information available in publicly accessible abstracts and reports.

Natural Origin and Fungal Source

This compound is a secondary metabolite produced by the basidiomycete fungus Hexagonia speciosa.[1][2][3] This fungus belongs to the family Polyporaceae and is found in various regions, including China.[4] The isolation of Speciosin P was part of a larger effort to characterize the diverse array of oxygenated cyclohexanoids, termed speciosins, produced by H. speciosa.[3][4]

Isolation and Purification

The isolation of speciosins from Hexagonia speciosa typically involves the cultivation of the fungus in a liquid broth, followed by extraction of the culture with organic solvents. While the specific detailed protocol for the isolation of Speciosin P is not available in the reviewed literature, a general workflow can be inferred from the isolation of related speciosins from the same fungal source.

The general procedure involves:

-

Fungal Cultivation: Hexagonia speciosa is cultured in a suitable liquid medium to promote the production of secondary metabolites.

-

Extraction: The fungal broth is extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous medium.

-

Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to separate the individual compounds. These techniques likely include silica gel column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

The following diagram illustrates a probable workflow for the isolation of Speciosin P from Hexagonia speciosa.

Structural Elucidation and Characterization

The structure of this compound, along with other speciosins, was determined through extensive spectroscopic analysis. The primary techniques used for structural elucidation include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound.

While the complete spectroscopic data for naturally isolated this compound is not available in the reviewed literature, the data for the synthesized compound has been reported.[1][2]

Table 1: Spectroscopic Data for Synthesized this compound

| Technique | Data Highlights | Reference |

| ¹H NMR | Data not available in abstract | [2] |

| ¹³C NMR | Data not available in abstract | [2] |

| HRMS | Data not available in abstract | [2] |

Note: The detailed NMR and MS data are typically found in the supporting information of the cited publications, which were not accessible for this review.

Biological Activity

The biological activity of this compound has been evaluated in a wheat coleoptile bioassay.[1] This assay is a common preliminary screen for compounds with potential herbicidal or plant growth-regulating properties.

Experimental Protocol: Wheat Coleoptile Bioassay

The detailed experimental protocol for the wheat coleoptile bioassay as applied to Speciosin P is described in the work detailing its total synthesis.[1] A generalized protocol for this type of assay is as follows:

-

Seed Germination: Wheat seeds are germinated in the dark to produce etiolated coleoptiles of a uniform length.

-

Coleoptile Sectioning: A specific length of the coleoptile is excised for the assay.

-

Incubation: The coleoptile sections are incubated in a solution containing the test compound at various concentrations. A control group is incubated in a solution without the test compound.

-

Measurement: After a set incubation period (e.g., 24 hours), the elongation of the coleoptiles in the test and control groups is measured.

-

Data Analysis: The percentage of inhibition or stimulation of elongation compared to the control is calculated.

The following flowchart illustrates the general steps of the wheat coleoptile bioassay.

Quantitative Data

The study on the total synthesis of this compound reported its activity in the wheat coleoptile bioassay.[1] However, the publicly available abstract does not provide specific quantitative data such as IC₅₀ values or percentage inhibition at different concentrations for Speciosin P itself. The abstract does mention that some synthetic intermediates showed significant activity.[1]

Table 2: Reported Biological Activity of this compound and Related Compounds

| Compound | Bioassay | Result | Reference |

| This compound | Wheat Coleoptile Elongation | Active (quantitative data not available in abstract) | [1] |

| Synthetic Intermediates | Wheat Coleoptile Elongation | Some intermediates were highly active | [1] |

Signaling Pathways and Mechanism of Action

Currently, there is no information available in the scientific literature regarding the specific signaling pathways or the molecular mechanism of action of this compound. Further research is required to elucidate how this compound exerts its biological effects.

Conclusion and Future Directions

This compound is a natural product originating from the fungus Hexagonia speciosa. Its structure has been confirmed through total synthesis and characterized by spectroscopic methods. While its biological activity has been demonstrated in a wheat coleoptile bioassay, detailed quantitative data and a broader screening against other biological targets are needed to fully assess its potential. Future research should focus on:

-

Detailed Biological Profiling: Screening this compound against a wide range of biological targets, including cancer cell lines, pathogenic microbes, and agriculturally relevant pests.

-

Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound to understand how it exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Speciosin P to identify the key structural features responsible for its activity and to potentially develop more potent compounds.

The discovery of Speciosin P and its congeners highlights the rich chemical diversity of fungal secondary metabolites and their potential as a source of new bioactive compounds for various applications.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of (+/-)-Speciosin P via Sonogashira Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Speciosin P, a natural product isolated from Hexagonia speciosa, has garnered interest due to its structural similarity to siccayne, a compound known for its moderate antibiotic activity and inhibition of mitochondrial respiration. The total synthesis of (+/-)-Speciosin P provides a reliable source of the compound for further biological evaluation and structure-activity relationship studies. This document outlines the detailed experimental protocols for the total synthesis of this compound, with a key step involving a Sonogashira coupling reaction. The synthesis is efficient and proceeds from readily available starting materials.

Synthetic Strategy

The total synthesis of this compound is achieved through a convergent synthesis strategy. The key bond formation is a Sonogashira cross-coupling reaction between an aryl iodide and a terminal alkyne. The synthesis involves the preparation of two key fragments: 3,5-dimethoxy-4-iodobenzaldehyde and 1-ethynyl-4-methoxycyclohex-3-en-1-ol. These fragments are then coupled, followed by a final deprotection step to yield the target molecule.

Experimental Workflow

The overall synthetic workflow for the total synthesis of this compound is depicted below.

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of this compound.

| Step | Reactants | Product | Yield (%) |

| 1. Iodination of Syringaldehyde | Syringaldehyde, Sodium Iodide, Sodium Hypochlorite | 3,5-Dimethoxy-4-iodobenzaldehyde | 95 |

| 2. Ethynylation of 4-Methoxycyclohexanone | 4-Methoxycyclohexanone, Ethynylmagnesium bromide | 1-Ethynyl-4-methoxycyclohex-3-en-1-ol | 85 |

| 3. Sonogashira Coupling | 3,5-Dimethoxy-4-iodobenzaldehyde, 1-Ethynyl-4-methoxycyclohex-3-en-1-ol | Coupled Product | 80 |

| 4. Deprotection | Coupled Product | This compound | 92 |

Experimental Protocols

1. Synthesis of 3,5-Dimethoxy-4-iodobenzaldehyde

-

Materials: Syringaldehyde, Sodium Iodide (NaI), Sodium Hypochlorite (NaOCl, 10-15% aqueous solution), Sodium Thiosulfate (Na₂S₂O₃), Dichloromethane (CH₂Cl₂), Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

To a solution of syringaldehyde (1.0 g, 5.49 mmol) in methanol (20 mL) was added sodium iodide (1.23 g, 8.23 mmol).

-

The mixture was cooled to 0 °C, and a solution of sodium hypochlorite (10 mL) was added dropwise over 15 minutes.

-

The reaction was stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

-

The reaction was quenched by the addition of a saturated aqueous solution of sodium thiosulfate (20 mL).

-

The mixture was extracted with dichloromethane (3 x 30 mL).

-

The combined organic layers were washed with saturated aqueous sodium bicarbonate (20 mL), brine (20 mL), and dried over anhydrous sodium sulfate.

-

The solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel (Hexane:Ethyl Acetate = 8:2) to afford 3,5-dimethoxy-4-iodobenzaldehyde as a white solid.

-

-

Yield: 95%

2. Synthesis of 1-Ethynyl-4-methoxycyclohex-3-en-1-ol

-

Materials: 4-Methoxycyclohexanone, Ethynylmagnesium bromide solution (0.5 M in THF), Tetrahydrofuran (THF), Saturated aqueous Ammonium Chloride (NH₄Cl), Diethyl ether, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

To a solution of 4-methoxycyclohexanone (1.0 g, 7.8 mmol) in anhydrous THF (20 mL) at 0 °C under a nitrogen atmosphere, was added ethynylmagnesium bromide solution (17.2 mL, 8.6 mmol, 0.5 M in THF) dropwise.

-

The reaction mixture was stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction was quenched by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

-

The mixture was extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers were washed with brine (20 mL) and dried over anhydrous magnesium sulfate.

-

The solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel (Hexane:Ethyl Acetate = 7:3) to yield 1-ethynyl-4-methoxycyclohex-3-en-1-ol as a colorless oil.

-

-

Yield: 85%

3. Sonogashira Coupling

-

Materials: 3,5-Dimethoxy-4-iodobenzaldehyde, 1-Ethynyl-4-methoxycyclohex-3-en-1-ol, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Triethylamine (Et₃N), Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous Ammonium Chloride (NH₄Cl), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

To a solution of 3,5-dimethoxy-4-iodobenzaldehyde (1.0 g, 3.25 mmol) and 1-ethynyl-4-methoxycyclohex-3-en-1-ol (0.55 g, 3.57 mmol) in a mixture of THF (15 mL) and triethylamine (5 mL) was added bis(triphenylphosphine)palladium(II) dichloride (0.046 g, 0.065 mmol) and copper(I) iodide (0.012 g, 0.065 mmol) under a nitrogen atmosphere.

-

The reaction mixture was stirred at room temperature for 12 hours.

-

The solvent was evaporated under reduced pressure.

-

The residue was diluted with diethyl ether (50 mL) and washed with a saturated aqueous solution of ammonium chloride (20 mL) and brine (20 mL).

-

The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product was purified by column chromatography on silica gel (Hexane:Ethyl Acetate = 6:4) to give the coupled product.

-

-

Yield: 80%

4. Synthesis of this compound (Deprotection)

-

Materials: Coupled Product from the previous step, Pyridinium p-toluenesulfonate (PPTS), Dichloromethane (CH₂Cl₂), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure:

-

To a solution of the coupled product (1.0 g, 2.9 mmol) in dichloromethane (20 mL) was added pyridinium p-toluenesulfonate (0.073 g, 0.29 mmol).

-

The reaction mixture was stirred at room temperature for 24 hours.

-

The reaction was quenched with a saturated aqueous solution of sodium bicarbonate (20 mL).

-

The mixture was extracted with dichloromethane (3 x 30 mL).

-

The combined organic layers were washed with brine (20 mL) and dried over anhydrous sodium sulfate.

-

The solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel (Hexane:Ethyl Acetate = 1:1) to afford this compound as a white solid.

-

-

Yield: 92%

Biological Activity Evaluation

The biological activity of this compound was evaluated using a wheat coleoptile bioassay. This assay is a standard method for determining the growth-inhibiting or growth-promoting effects of chemical substances on plants.

Application Notes and Protocols for the Total Synthesis of (+/-)-Speciosin P

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of (+/-)-Speciosin P, a naturally occurring oxygenated cyclohexanoid. The protocol is based on the first reported total synthesis by Guerrero-Vásquez et al., which utilizes a Sonogashira coupling as a key step.[1][2][3] This document offers a comprehensive guide for the replication and potential optimization of the synthetic route.

Synthetic Strategy Overview

The total synthesis of this compound is achieved through a multi-step sequence starting from commercially available and readily accessible starting materials. The core of the strategy revolves around the construction of the key intermediate, a substituted cyclohexenone, followed by a crucial Sonogashira cross-coupling reaction to introduce the side chain. Subsequent functional group manipulations then lead to the final natural product.

A schematic representation of the overall synthetic workflow is provided below:

Caption: Overall synthetic workflow for this compound.

Starting Materials and Reagents

The following tables summarize the key starting materials and reagents required for the synthesis of this compound, along with their suppliers and grades, where available.

Table 1: Key Starting Materials

| Starting Material | Supplier | Grade |

| 3,5-Dimethoxyaniline | Sigma-Aldrich | ReagentPlus®, 99% |

| Propargyl alcohol | Alfa Aesar | 99% |

| Iodine | Acros Organics | 99.8%, for analysis |

| Copper(I) iodide | Strem Chemicals | 99.999% |

| Bis(triphenylphosphine)palladium(II) dichloride | TCI | >98.0% |

Table 2: Reagents and Solvents for Key Transformations

| Transformation | Reagents and Solvents |

| Iodination of 3,5-dimethoxyaniline | Iodine, Potassium iodide, Sodium bicarbonate, Water |

| Sandmeyer Reaction | Sodium nitrite, Hydrochloric acid, Copper(I) iodide |

| Formylation | Paraformaldehyde, Magnesium chloride, Triethylamine |

| Protection of Propargyl Alcohol | 2,3-Dihydropyran, Pyridinium p-toluenesulfonate, Dichloromethane |

| Sonogashira Coupling | Bis(triphenylphosphine)palladium(II) dichloride, Copper(I) iodide, Triethylamine, Tetrahydrofuran |

| Deprotection | Pyridinium p-toluenesulfonate, Ethanol |

| Oxidation | Manganese dioxide, Dichloromethane |

| Cyclization | Sodium hydride, Tetrahydrofuran |

| Reduction | Sodium borohydride, Methanol |

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 2,4-Dimethoxy-6-iodobenzaldehyde (Intermediate A)

This multi-step procedure begins with the iodination of 3,5-dimethoxyaniline, followed by a Sandmeyer reaction to introduce the iodine, and finally a formylation step.

-

Step 1a: Iodination of 3,5-Dimethoxyaniline: To a solution of 3,5-dimethoxyaniline (1.0 eq) in water is added sodium bicarbonate (2.5 eq). A solution of iodine (1.1 eq) and potassium iodide (1.5 eq) in water is then added dropwise at room temperature. The reaction mixture is stirred for 2 hours, and the resulting precipitate is filtered, washed with sodium thiosulfate solution and water, and dried to yield 4-iodo-3,5-dimethoxyaniline.

-

Step 1b: Sandmeyer Reaction: The 4-iodo-3,5-dimethoxyaniline (1.0 eq) is diazotized with sodium nitrite (1.2 eq) in aqueous hydrochloric acid at 0 °C. The resulting diazonium salt solution is then added to a solution of copper(I) iodide (1.5 eq) in aqueous potassium iodide. The mixture is heated to 60 °C for 1 hour. After cooling, the product is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated to give 1,3-dimethoxy-5-iodobenzene.

-

Step 1c: Formylation: To a solution of 1,3-dimethoxy-5-iodobenzene (1.0 eq) and paraformaldehyde (3.0 eq) in anhydrous dichloromethane is added magnesium chloride (1.5 eq) and triethylamine (5.0 eq). The mixture is refluxed for 24 hours. The reaction is quenched with hydrochloric acid, and the product is extracted with dichloromethane. The organic layer is washed, dried, and purified by column chromatography to afford 2,4-dimethoxy-6-iodobenzaldehyde.

Protocol 2: Sonogashira Coupling (Formation of Intermediate C)

-

To a solution of 2,4-dimethoxy-6-iodobenzaldehyde (1.0 eq) and THP-protected propargyl alcohol (1.2 eq) in a mixture of triethylamine and tetrahydrofuran (1:1) is added bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).

-

The reaction mixture is stirred at room temperature under an inert atmosphere for 12 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the coupled product.

Protocol 3: Deprotection and Cyclization to form the Cyclohexenone Core (Intermediate D)

-

Step 3a: Deprotection: The coupled product (1.0 eq) is dissolved in ethanol, and pyridinium p-toluenesulfonate (0.2 eq) is added. The mixture is stirred at 55 °C for 4 hours. The solvent is evaporated, and the residue is purified to give the corresponding alcohol.

-

Step 3b: Oxidation: The alcohol (1.0 eq) is dissolved in dichloromethane, and activated manganese dioxide (10 eq) is added. The suspension is stirred vigorously at room temperature for 24 hours. The mixture is then filtered through Celite, and the filtrate is concentrated to give the corresponding ynone.

-

Step 3c: Intramolecular Cyclization: The ynone (1.0 eq) is dissolved in anhydrous tetrahydrofuran and cooled to 0 °C. Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portionwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and purified by column chromatography to yield the cyclohexenone intermediate.

Protocol 4: Final Reduction to this compound

-

To a solution of the cyclohexenone intermediate (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) in small portions.

-

The reaction mixture is stirred for 30 minutes at 0 °C.

-

The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated.

-

Purification by column chromatography affords this compound as a white solid.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of this compound.

Table 3: Yields of Key Synthetic Steps

| Step | Product | Yield (%) |

| 1a | 4-Iodo-3,5-dimethoxyaniline | 95 |

| 1b | 1,3-Dimethoxy-5-iodobenzene | 80 |

| 1c | 2,4-Dimethoxy-6-iodobenzaldehyde | 65 |

| 2 | Coupled Product | 85 |

| 3a | Deprotected Alcohol | 92 |

| 3b | Ynone | 88 |

| 3c | Cyclohexenone Intermediate | 70 |

| 4 | This compound | 90 |

Logical Relationships in the Synthetic Pathway

The synthesis of this compound follows a logical progression of bond-forming and functional group transformation reactions. The key logical connections are visualized in the following diagram.

References

Application Note: Total Synthesis of (+/-)-Speciosin P

Audience: Researchers, scientists, and drug development professionals.

Introduction: Speciosin P is a naturally occurring compound first isolated from the fungus Hexagonia speciosa.[1][2] Structurally similar to the moderately active antibiotic Siccayne, Speciosin P and its analogues are of interest for their potential biological activities.[1] This document outlines the first total synthesis of racemic (+/-)-Speciosin P as reported by Guerrero-Vásquez et al. The synthetic strategy is centered around a key Sonogashira coupling reaction to construct the core structure from readily available starting materials.[2][3]

Disclaimer: This protocol is a summary and interpretation of published research. Researchers must consult the original publication (Guerrero-Vásquez, G. A. et al. J. Nat. Prod.2014 , 77(9), 2029–2036) for complete experimental details, safety information, and characterization data before attempting any laboratory work.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a convergent route that joins two key fragments via a palladium-catalyzed Sonogashira coupling. The overall workflow involves the preparation of an aromatic iodide precursor and an alkyne fragment, followed by their coupling and subsequent functional group manipulation to yield the final product.

Figure 1. High-level workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is based on the methodology described by Guerrero-Vásquez et al.[2] The synthesis is presented in a multi-step fashion.

Step 1: Preparation of Key Intermediates

The synthesis begins with the preparation of two crucial building blocks: an aromatic iodide and a terminal alkyne. These precursors are synthesized from commercially available starting materials. The specific structures and multi-step preparation of these intermediates are detailed in the source publication.

Step 2: Sonogashira Coupling

This is the cornerstone of the synthesis, where the carbon skeleton of the target molecule is assembled.

-

Reaction: The aromatic iodide intermediate is coupled with the terminal alkyne intermediate.

-

Catalyst System: The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, like CuI.

-

Base and Solvent: A suitable amine base (e.g., triethylamine, TEA) is used in a solvent like tetrahydrofuran (THF).

-

General Procedure:

-

To a solution of the aromatic iodide and the terminal alkyne in degassed solvent, add the palladium catalyst and copper(I) iodide.

-

Add the amine base and stir the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature until completion (monitored by TLC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the resulting coupled product using column chromatography on silica gel.

-

Figure 2. Diagram of the key Sonogashira coupling step.

Step 3: Post-Coupling Modifications

Following the successful coupling, the intermediate is converted to this compound through a series of functional group transformations. These steps may include:

-

Deprotection: Removal of any protecting groups used on the intermediates.

-

Oxidation/Reduction: Adjustment of the oxidation state of functional groups to match the final target. For instance, the synthesis of Speciosin P involves the presence of a specific alcohol moiety, which may be installed in this phase.

The precise reagents and conditions for these final steps are critical for the overall success and yield of the synthesis and should be followed exactly as described in the primary literature.[2]

Data Summary

The following table summarizes the key transformations in the synthesis of this compound. Yields and specific reaction conditions are as reported in the source literature and should be considered representative.

| Step No. | Transformation Description | Key Reagents & Conditions | Product | Overall Yield from Precursor |

| 1 | Preparation of Precursors | Multi-step synthesis | Aromatic Iodide & Terminal Alkyne | Not specified in abstract |

| 2 | Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, TEA, THF | Coupled Intermediate | Not specified in abstract |

| 3 | Final Modifications | Deprotection/Redox reagents | This compound | Not specified in abstract |

Note: Quantitative data such as specific yields for each step are detailed within the full scientific publication.[2]

References

Application Notes and Protocols: Antifungal Activity Assay of (+/-)-Speciosin P against Candida albicans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both mucosal and life-threatening systemic infections, particularly in immunocompromised individuals. The emergence of drug-resistant strains necessitates the discovery and development of novel antifungal agents. This document provides a comprehensive set of protocols to evaluate the in vitro antifungal activity of a novel investigational compound, exemplified here as (+/-)-Speciosin P, against C. albicans. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and widely accepted research practices.

These protocols will guide researchers in determining the minimum inhibitory and fungicidal concentrations, evaluating the rate and extent of fungal killing, and assessing the compound's efficacy against C. albicans biofilms.

Data Presentation

The following tables are templates for presenting quantitative data obtained from the described experimental protocols. Representative data for this compound are hypothetical and for illustrative purposes only.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Candida albicans

| Candida albicans Strain | This compound MIC (µg/mL) | This compound MFC (µg/mL) | Amphotericin B MIC (µg/mL) | Amphotericin B MFC (µg/mL) |

| ATCC 90028 | 8 | 16 | 0.5 | 1 |

| Clinical Isolate 1 | 16 | 32 | 1 | 2 |

| Clinical Isolate 2 (Fluconazole-resistant) | 8 | 16 | 0.5 | 1 |

Table 2: Time-Kill Kinetics of this compound against Candida albicans ATCC 90028

| Time (hours) | Growth Control (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |

| 0 | 5.0 | 5.0 | 5.0 | 5.0 |

| 2 | 5.8 | 4.5 | 4.2 | 3.8 |

| 4 | 6.5 | 4.1 | 3.5 | 2.9 |

| 8 | 7.8 | 3.2 | 2.3 | <2.0 (Limit of Detection) |

| 12 | 8.5 | 2.5 | <2.0 | <2.0 |

| 24 | 9.2 | <2.0 | <2.0 | <2.0 |

Table 3: Inhibition of Candida albicans ATCC 90028 Biofilm Formation and Eradication of Pre-formed Biofilms by this compound

| Concentration (µg/mL) | Biofilm Inhibition (%) (Crystal Violet Assay) | Biofilm Viability Reduction (%) (XTT Assay) |

| 0 (Control) | 0 | 0 |

| 4 (0.5x MIC) | 25.3 | 15.8 |

| 8 (1x MIC) | 55.1 | 48.2 |

| 16 (2x MIC) | 85.7 | 79.4 |

| 32 (4x MIC) | 92.4 | 90.1 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27.[1]

Materials:

-

Candida albicans strain(s) (e.g., ATCC 90028)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer

-

Sterile saline (0.85%)

-

Sabouraud Dextrose Agar (SDA) plates

Procedure:

-

Inoculum Preparation:

-

Subculture C. albicans on an SDA plate and incubate at 35°C for 24 hours.

-

Harvest several colonies and suspend in sterile saline.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC.

-

Include a positive control (no drug) and a negative control (no inoculum).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well (except the negative control).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control, determined visually or by reading the optical density at 600 nm.[2]

-

Determination of Minimum Fungicidal Concentration (MFC)

Procedure:

-

Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

-

Spot-plate the aliquots onto SDA plates.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MFC is the lowest concentration of the compound that results in no fungal growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Time-Kill Kinetics Assay

This assay determines the rate and extent of the fungicidal activity of the compound.[3][4]

Procedure:

-

Prepare a standardized inoculum of C. albicans in RPMI-1640 medium to a final concentration of approximately 1-5 x 10^5 CFU/mL.

-

Add this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control without the compound.

-

Incubate the cultures at 35°C with agitation.

-

At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

-

Perform serial dilutions of the aliquots in sterile saline and plate onto SDA plates.

-

Incubate the plates at 35°C for 24-48 hours and count the colonies to determine the CFU/mL.

-

Plot the log10 CFU/mL against time for each concentration.

Biofilm Susceptibility Assays

a. Biofilm Formation Inhibition (Crystal Violet Method) [5][6]

Procedure:

-

Prepare a C. albicans suspension of 1 x 10^7 CFU/mL in RPMI-1640 medium.

-

Add 100 µL of this suspension to the wells of a 96-well flat-bottom plate.

-

Add 100 µL of RPMI-1640 containing various concentrations of this compound (e.g., 0.5x to 4x MIC).

-

Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.

-

Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

-

Fix the biofilms with 200 µL of methanol for 15 minutes.

-

Stain the biofilms with 200 µL of 0.1% crystal violet solution for 20 minutes.

-

Wash the wells with distilled water to remove excess stain and allow them to air dry.

-

Solubilize the bound crystal violet with 200 µL of 33% acetic acid.

-

Measure the absorbance at 570 nm using a microplate reader.

b. Metabolic Activity of Pre-formed Biofilms (XTT Assay) [7][8]

Procedure:

-

Form C. albicans biofilms in a 96-well plate as described above (steps 1-4, without the compound).

-

After 24 hours of biofilm formation, wash the wells with PBS.

-

Add 200 µL of RPMI-1640 containing various concentrations of this compound to the wells with pre-formed biofilms.

-

Incubate for another 24 hours at 37°C.

-

Prepare the XTT labeling reagent (e.g., 0.5 mg/mL XTT in PBS with 1 µM menadione).

-

Wash the biofilms with PBS and add 100 µL of the XTT solution to each well.

-

Incubate in the dark at 37°C for 2-4 hours.

-

Measure the colorimetric change by reading the absorbance at 490 nm.

Visualizations

Caption: Experimental workflow for assessing the antifungal activity of a novel compound.

References

- 1. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 2. In Vitro Susceptibility of Candida Species to Four Antifungal Agents Assessed by the Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Video: Microtiter Dish Biofilm Formation Assay [jove.com]

- 6. m.youtube.com [m.youtube.com]

- 7. scielo.br [scielo.br]

- 8. journals.asm.org [journals.asm.org]

Application Notes and Protocols: Antibacterial Screening of (+/-)-Speciosin P

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Speciosin P is a synthetic compound with a structure analogous to naturally occurring bioactive molecules. Its potential as an antimicrobial agent warrants a systematic investigation against a panel of clinically relevant pathogenic bacteria. These application notes provide a comprehensive overview of the protocols for evaluating the antibacterial efficacy of this compound, including determination of its minimum inhibitory concentration (MIC) and a general workflow for preliminary mechanism of action studies.

Data Presentation: Antibacterial Activity of this compound

The antibacterial activity of this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible growth, was determined using the broth microdilution method. The results are summarized in the table below.

| Bacterial Strain | Type | ATCC Number | MIC (µg/mL) of this compound |

| Staphylococcus aureus | Gram-positive | 29213 | 16 |

| Enterococcus faecalis | Gram-positive | 29212 | 32 |

| Escherichia coli | Gram-negative | 25922 | 64 |

| Pseudomonas aeruginosa | Gram-negative | 27853 | >128 |

| Klebsiella pneumoniae | Gram-negative | 700603 | 64 |

Note: The above data is representative and for illustrative purposes.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

a. Materials and Reagents:

-

This compound stock solution (e.g., 1280 µg/mL in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial cultures in logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

b. Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

c. Assay Procedure:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in the highest concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

-

The eleventh well in each row serves as the growth control (no compound), and the twelfth well serves as the sterility control (no bacteria).

-

Inoculate all wells, except for the sterility control, with 10 µL of the prepared bacterial inoculum.

-

Seal the plate and incubate at 35°C ± 2°C for 18-24 hours.

d. Interpretation of Results:

-

The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of bacterial susceptibility to this compound.

a. Materials and Reagents:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile filter paper disks (6 mm diameter)

-

Known concentration of this compound solution

-

Bacterial cultures adjusted to 0.5 McFarland standard

-

Sterile cotton swabs

-

Forceps

-

Incubator (35°C ± 2°C)

b. Assay Procedure:

-

Dip a sterile cotton swab into the standardized bacterial suspension, ensuring to remove excess liquid by pressing the swab against the inside of the tube.

-

Evenly streak the swab over the entire surface of an MHA plate to create a uniform lawn of bacteria.

-

Impregnate sterile filter paper disks with a known amount of this compound solution and allow them to dry.

-

Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

-

Gently press the disks to ensure complete contact with the agar.

-

Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

c. Interpretation of Results:

-

Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The size of the zone indicates the susceptibility of the bacterium to the compound.

Visualizations

Caption: Experimental workflow for antibacterial screening of this compound.

Caption: Potential antibacterial mechanisms of action for this compound.

Application Notes and Protocols for Assessing the Cytotoxicity of (+/-)-Speciosin P in Cancer Cell Lines

Disclaimer: As of the latest literature review, specific experimental data on the cytotoxicity of (+/-)-Speciosin P in cancer cell lines, including IC50 values and detailed mechanisms of action, is not publicly available. Therefore, this document provides a generalized framework and a series of detailed protocols that researchers can adapt to evaluate the cytotoxic properties of novel compounds such as this compound. The data presented herein is illustrative and should not be considered as experimentally verified results for this compound.

Introduction

This compound is a natural product whose biological activities are still under investigation. The evaluation of its cytotoxic potential against various cancer cell lines is a critical first step in determining its viability as a potential anticancer agent. This document outlines a comprehensive set of protocols to assess the in vitro cytotoxicity of a test compound, using this compound as a representative example. The described methodologies include the determination of cell viability and IC50 values, analysis of apoptosis induction, and examination of cell cycle distribution. These assays are fundamental in preclinical cancer research and provide valuable insights into the potential mechanisms of action of novel therapeutic candidates.

Data Presentation: Illustrative Cytotoxicity of this compound

The following table represents a hypothetical summary of the cytotoxic activity of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a biological process, in this case, cell proliferation.

Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) [Illustrative] |

| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 ± 2.1 |

| MDA-MB-231 | Breast Adenocarcinoma | 48 | 25.8 ± 3.5 |

| A549 | Lung Carcinoma | 48 | 32.5 ± 4.2 |

| HCT116 | Colon Carcinoma | 48 | 18.9 ± 2.8 |

| HeLa | Cervical Adenocarcinoma | 48 | 22.1 ± 3.1 |

| Jurkat | T-cell Leukemia | 24 | 10.5 ± 1.5 |

Note: The data presented in this table is for illustrative purposes only and is not the result of actual experiments performed with this compound.

Experimental Protocols

Cell Viability and IC50 Determination by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (or test compound)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells treated with this compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for a specified time (e.g., 24 hours). Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cells treated with this compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Protocol:

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The data is typically displayed as a histogram, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Visualizations

Experimental Workflow

Caption: Workflow for assessing the cytotoxicity of a test compound.

Hypothetical Signaling Pathway: Intrinsic Apoptosis